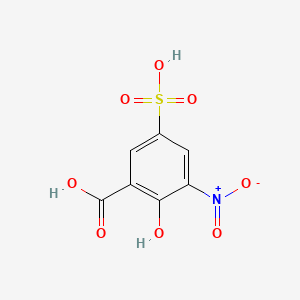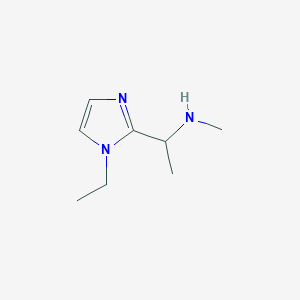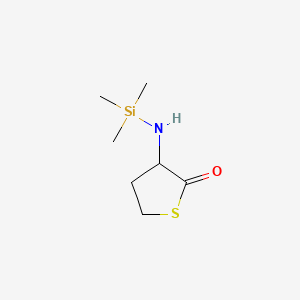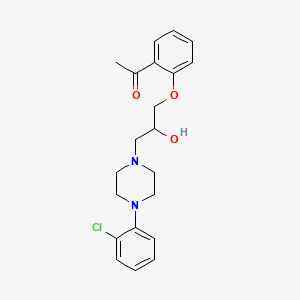![molecular formula C21H18FN3 B13955621 1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine CAS No. 225117-51-1](/img/structure/B13955621.png)
1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine is a synthetic compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluorobenzyl and benzyl groups in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable base.
N-Benzylation: The final step involves the N-benzylation of the benzimidazole core using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorobenzyl positions, using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent due to its ability to interact with various biological targets.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of benzimidazole derivatives.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives, such as:
Astemizole: A histamine H1-receptor antagonist with anti-allergic properties.
Norastemizole: A metabolite of astemizole with enhanced potency and reduced side effects.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Propiedades
Número CAS |
225117-51-1 |
|---|---|
Fórmula molecular |
C21H18FN3 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-benzyl-1-[(4-fluorophenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C21H18FN3/c22-18-12-10-17(11-13-18)15-25-20-9-5-4-8-19(20)24-21(25)23-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,24) |
Clave InChI |
LEBHZZXYCILPTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-Aminoacetyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13955565.png)




![3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B13955591.png)





